Ethyl 6-formylpyridazine-3-carboxylate
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Overview
Description
Ethyl 6-formylpyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring with an ethyl ester and a formyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-formylpyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method involves the formylation of ethyl pyridazine-3-carboxylate using formylating agents such as formic acid or formamide under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 6-carboxypyridazine-3-carboxylate.
Reduction: Ethyl 6-hydroxymethylpyridazine-3-carboxylate.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-formylpyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of ethyl 6-formylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridazine ring can interact with various receptors or enzymes, modulating their function and leading to biological effects .
Comparison with Similar Compounds
Ethyl 6-formylpyridazine-3-carboxylate can be compared with other pyridazine derivatives:
Ethyl pyridazine-3-carboxylate: Lacks the formyl group, resulting in different reactivity and biological activity.
6-Formylpyridazine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 6-hydroxymethylpyridazine-3-carboxylate: Formed by the reduction of the formyl group, leading to different chemical properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O3 |
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Molecular Weight |
180.16 g/mol |
IUPAC Name |
ethyl 6-formylpyridazine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-2-13-8(12)7-4-3-6(5-11)9-10-7/h3-5H,2H2,1H3 |
InChI Key |
BNFQRTDAMVUMNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)C=O |
Origin of Product |
United States |
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